![molecular formula C10H9N3S B2521510 2-(Isoindolin-2-yl)-1,3,4-thiadiazole CAS No. 2034295-67-3](/img/structure/B2521510.png)
2-(Isoindolin-2-yl)-1,3,4-thiadiazole
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Overview
Description
2-(Isoindolin-2-yl)-1,3,4-thiadiazole, also known as ITD, is a heterocyclic compound that has been widely studied for its potential use in various scientific research applications. This compound has a unique structure that makes it an attractive candidate for use in pharmaceuticals, agrochemicals, and materials science. In
Scientific Research Applications
Antipsychotic Agents and Dopamine Receptor Modulation
Isoindolines: and isoindoline-1,3-dione derivatives have been investigated for their potential as antipsychotic agents. Specifically, they modulate the dopamine receptor D2 , which plays a crucial role in neurotransmission. These compounds may offer therapeutic benefits in treating psychiatric disorders by influencing dopamine signaling pathways .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation is a critical target in Alzheimer’s disease therapy. Isoindolines and isoindoline-1,3-dione derivatives have shown promise in this context. Their ability to interfere with protein misfolding and aggregation could contribute to novel treatments for Alzheimer’s disease .
Anticancer Properties
Research suggests that isoindolines exhibit anticancer activity . These compounds may interfere with cancer cell growth, proliferation, and survival. Investigating their mechanisms of action and potential as chemotherapeutic agents is an ongoing area of study .
Anti-inflammatory Effects
The anti-inflammatory potential of isoindolines has attracted attention. By modulating inflammatory pathways, these compounds could be valuable in managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Isoindolines have demonstrated antimicrobial properties against various pathogens. Researchers have explored their effectiveness against bacteria, fungi, and viruses. Understanding their mode of action and optimizing their structures could lead to novel antimicrobial agents .
Organic Electronics and Optoelectronic Devices
Beyond their biological applications, isoindolines find use in organic electronics . Their unique electronic properties make them suitable for organic semiconductors, light-emitting diodes (LEDs), and solar cells. Researchers investigate their charge transport behavior and optoelectronic performance .
Mechanism of Action
Target of Action
The primary target of 2-(Isoindolin-2-yl)-1,3,4-thiadiazole is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Pharmacokinetics
One of the isoindoline derivatives was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
It is suggested that isoindoline derivatives have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Action Environment
It is worth noting that the synthesis of isoindoline derivatives has been explored with an emphasis on sustainable and environmentally friendly synthetic approaches . This suggests that the synthesis process can be adapted to different environmental conditions, potentially influencing the properties of the resulting compound.
properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-2-4-9-6-13(5-8(9)3-1)10-12-11-7-14-10/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMBGPLUSNDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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